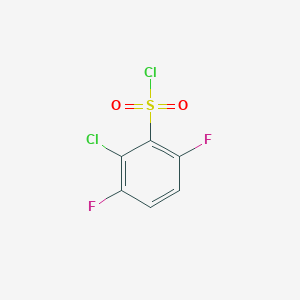

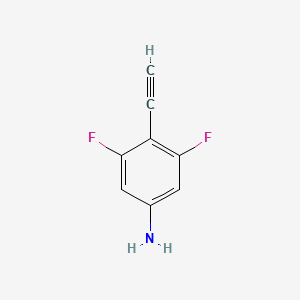

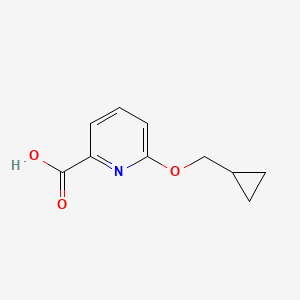

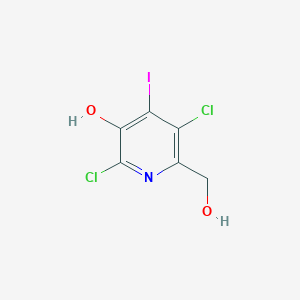

![molecular formula C9H7N3O4S B1393051 {2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1283108-53-1](/img/structure/B1393051.png)

{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Übersicht

Beschreibung

“{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is a compound with the molecular formula C9H7N3O4S . It’s a compound of interest in the field of chemistry and biochemistry .

Synthesis Analysis

The synthesis of compounds similar to “{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” has been reported. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been successfully coupled to a resin-bound peptide using different reaction conditions .Molecular Structure Analysis

The molecular structure of “{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives have been studied extensively. For instance, isoxazolone derivatives have been found to be reversible competitive inhibitors of human neutrophil elastase (HNE) .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Characterization of Amino Acids

- Overview: Researchers synthesized erythro- and threo-amino acids, including isomers of tricholomic acid, and investigated their pharmacological activity at glutamate receptors. They compared their profiles to selective NMDA receptor antagonists, assessing the impact of varying distances between amino acid moieties and acid groups (Conti et al., 2007).

Preparation of Chemical Modifiers for Antibiotics

- Overview: The synthesis of Z-isomers of amino-thiadiazol-acetic acid, used as acyl moieties in cephem antibiotics, was performed. This study explored various methods, including reactions with aminoisoxazoles, to efficiently create these compounds (Tatsuta et al., 1994).

Antifungal Activity of Rhodanineacetic Acid Derivatives

- Overview: Rhodanine-3-acetic acid derivatives were synthesized and tested for antifungal effects. The study analyzed lipophilicity and tested compounds against fungal species, finding specific derivatives that inhibited the growth of Candida and Trichosporon species (Doležel et al., 2009).

Synthesis and Applications in Medicinal Chemistry

- Overview: The synthesis of enantiopure isomers of erythro- and threo-amino acids was achieved, and their pharmacological profiles were assessed. Specific stereoisomers showed varying activities at AMPA, KA, and NMDA receptors, as well as at metabotropic glutamate receptors (Pinto et al., 2008).

Synthesis of Heterocyclic γ-Amino Acids

- Overview: A short and versatile chemical route to orthogonally protected amino-thiazole-carboxylic acids (ATCs) was reported. These compounds are useful in mimicking protein secondary structures and offer a method to introduce various lateral chains (Mathieu et al., 2015).

Antibacterial and Antifungal Properties

- Overview: The synthesis of 2-amino-thiazole-carboxylic acid derivatives and their evaluation for antibacterial and antifungal activities was conducted. The study aimed to develop new compounds with potential antimicrobial properties (Dulaimy et al., 2017).

Novel Bi-Heterocycles for Anti-Diabetic Agents

- Overview: A new series of bi-heterocyclic compounds was synthesized and evaluated for their enzyme inhibition and cytotoxic behavior. These compounds exhibited significant potential as anti-diabetic agents (Abbasi et al., 2020).

Safety and Hazards

Zukünftige Richtungen

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of significant interest . Therefore, it is imperative to develop new eco-friendly synthetic strategies for compounds like "{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid" .

Wirkmechanismus

Target of Action

Isoxazoles, a key structural component of this compound, are known to interact with a variety of biological targets due to their synthetic availability, special chemical and biological properties .

Mode of Action

Isoxazoles are known to possess different types of biological activity, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Isoxazoles have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the isoxazole ring in the compound may influence its pharmacokinetic properties .

Result of Action

Isoxazoles are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of isoxazoles has been found to be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

2-[2-(1,2-oxazole-5-carbonylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S/c13-7(14)3-5-4-17-9(11-5)12-8(15)6-1-2-10-16-6/h1-2,4H,3H2,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXSYPSVTLWBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)NC2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

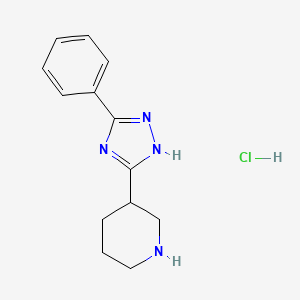

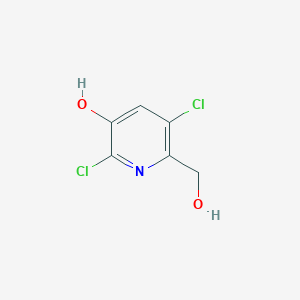

![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)